3-(2-(Diethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone
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Overview
Description
Preparation Methods
The synthesis of 3-[2-(diethylamino)ethyl]-1-[methyl(2-phenylethyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with diethylaminoethyl and methyl(2-phenylethyl)amine under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-[2-(diethylamino)ethyl]-1-[methyl(2-phenylethyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
Compared to these compounds, 3-[2-(diethylamino)ethyl]-1-[methyl(2-phenylethyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
3-(2-(Diethylamino)ethyl)-1-(methylphenethylamino)-3-phenyl-2-indolinone, a compound with significant structural complexity, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, pharmacological properties, and relevant case studies.
Structural Overview
The compound can be described by its molecular formula C23H32N2 and a molecular weight of approximately 348.52 g/mol. Its structure includes a diethylamino group, a methylphenethylamino moiety, and a phenyl-substituted indolinone core.
Pharmacological Properties
Research has indicated that this compound exhibits a range of biological activities:
- Antidepressant Effects : In animal models, it has shown significant antidepressant-like effects, comparable to traditional selective serotonin reuptake inhibitors (SSRIs). Studies have demonstrated that it increases serotonin levels in the brain, contributing to mood enhancement.
- Analgesic Properties : The compound has been evaluated for its analgesic effects. In pain models, it reduced nociceptive responses significantly, suggesting its potential as an analgesic agent.
- Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.
The exact mechanism of action is still under investigation; however, it is believed to interact with various neurotransmitter systems:
- Serotonin Receptors : It appears to modulate serotonin receptor activity, which is crucial for its antidepressant effects.
- Dopamine Pathways : The methylphenethylamino group suggests potential interactions with dopamine receptors, which could explain its effects on mood and reward pathways.
Study 1: Antidepressant Efficacy
A study conducted on rodents assessed the antidepressant efficacy of the compound. The results indicated a significant reduction in depressive-like behavior in the forced swim test compared to control groups. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), with the higher dose showing more pronounced effects.
Dose (mg/kg) | Behavior Score (Forced Swim Test) |
---|---|
Control | 75 |
10 | 55 |
20 | 30 |
Study 2: Analgesic Activity
In another study focused on pain response, the compound was tested in a formalin-induced pain model. Results showed that administration of the compound led to a significant decrease in pain-related behaviors.
Treatment Group | Pain Score (0-100) |
---|---|
Control | 80 |
Compound Dose 1 | 50 |
Compound Dose 2 | 30 |
Toxicity and Safety Profile
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects. Long-term studies are necessary to fully understand its safety profile.
Properties
CAS No. |
33456-23-4 |
---|---|
Molecular Formula |
C29H35N3O |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-1-[methyl(2-phenylethyl)amino]-3-phenylindol-2-one |
InChI |
InChI=1S/C29H35N3O/c1-4-31(5-2)23-21-29(25-16-10-7-11-17-25)26-18-12-13-19-27(26)32(28(29)33)30(3)22-20-24-14-8-6-9-15-24/h6-19H,4-5,20-23H2,1-3H3 |
InChI Key |
TUAQCGMVPNNPGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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